

# 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine

## CAS number

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### Compound of Interest

	2-Chloro-5-
Compound Name:	(trifluoromethyl)benzene-1,3-
	diamine

Cat. No.: B1590214

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An In-depth Technical Guide to **2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine**

## Abstract

This technical guide offers a comprehensive examination of **2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine**, a highly functionalized aromatic diamine of significant interest to researchers in medicinal chemistry and materials science. While a specific CAS Number for this precise isomer is not prominently listed in major chemical databases, this guide focuses on its logical synthesis from the well-documented precursor, 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CAS Number: 393-75-9). We will detail its predicted physicochemical properties, provide a robust, field-proven protocol for its synthesis via nitro group reduction, explore its potential applications as a critical building block in drug discovery, and outline essential safety and handling procedures. The insights provided are tailored for researchers, scientists, and drug development professionals seeking to leverage this molecule's unique structural features.

## Physicochemical Properties and Structural Analysis

**2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine** is a substituted phenylenediamine. The strategic placement of chloro, trifluoromethyl, and two amino groups on the benzene ring imparts a unique combination of reactivity, lipophilicity, and metabolic stability, making it a valuable scaffold in organic synthesis.

The trifluoromethyl (-CF<sub>3</sub>) group is a potent electron-withdrawing group and a well-known bioisostere for a methyl or chloro group, which can significantly enhance metabolic stability and binding affinity by altering the electronic properties and conformation of a molecule.<sup>[1]</sup> The chlorine atom further modifies the electronic landscape and provides an additional vector for molecular interactions. The two amino groups offer reactive sites for forming amides, imidazoles, and other heterocyclic systems common in pharmaceutical agents.

Table 1: Predicted and Known Properties of **2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine** and its Precursor

Property	2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine (Predicted)	2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (Precursor) <sup>[2][3][4]</sup>
CAS Number	Not readily available	393-75-9
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClF <sub>3</sub> N <sub>2</sub>	C <sub>7</sub> H <sub>2</sub> ClF <sub>3</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	210.59 g/mol	270.55 g/mol
IUPAC Name	2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine	2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene
Appearance	Predicted: Off-white to light brown solid	Yellowish solid
Solubility	Predicted: Soluble in methanol, ethanol, DMSO, DMF	Soluble in organic solvents
SMILES	Nc1cc(c(Cl)c(N)c1)C(F)(F)F	O=c1cc(cc(Cl)c1[O-])C(F)(F)F
InChIKey	(Predicted)	HFHAVERNVFNSHL-UHFFFAOYSA-N

## Synthesis and Mechanistic Insights

The most direct and industrially scalable route to synthesize **2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine** is through the catalytic hydrogenation of its dinitro

precursor, 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene. This reduction is a cornerstone of aromatic amine synthesis.

Causality of Experimental Choices:

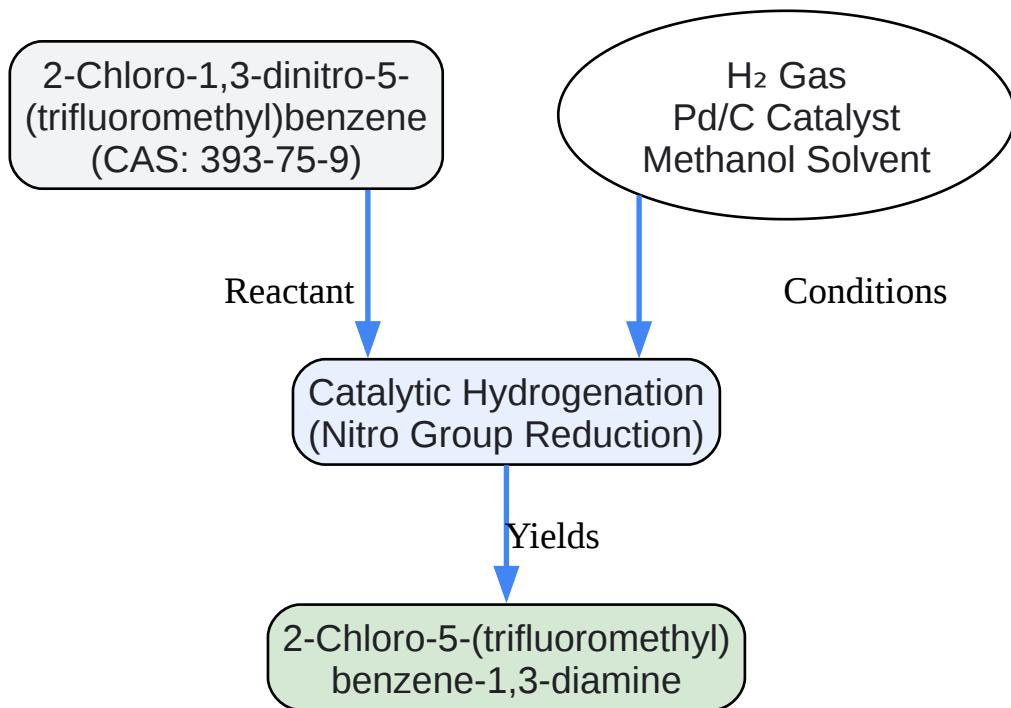
- Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for reducing aromatic nitro groups without affecting the aryl chloride or the trifluoromethyl group. Raney Nickel is also a viable, though sometimes more aggressive, alternative.[\[5\]](#)
- Hydrogen Source: Pressurized hydrogen gas is the most common reagent for this transformation, providing a clean and efficient reduction. Transfer hydrogenation using sources like ammonium formate or hydrazine hydrate can also be employed, especially for smaller-scale lab syntheses, as it avoids the need for high-pressure equipment.
- Solvent: Alcohols like methanol or ethanol are excellent solvents as they readily dissolve the starting material and the hydrogen gas, facilitating the reaction on the catalyst surface.[\[5\]](#)

## Experimental Protocol: Synthesis via Catalytic Hydrogenation

- Vessel Preparation: To a high-pressure hydrogenation vessel, add 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (1.0 eq).
- Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%). The inert atmosphere is critical to prevent premature reaction or fire, as dry Pd/C can be pyrophoric.
- Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to the vessel. The volume should be sufficient to create a slurry that can be effectively stirred.
- Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen (typically 50-100 psi, but conditions may vary) and begin vigorous stirring.
- Reaction Monitoring: The reaction is exothermic. Monitor the temperature and pressure. The reaction is typically complete when hydrogen uptake ceases. Progress can also be

monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

- Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric upon drying; quench it carefully with water.
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude **2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine**.
- Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.



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Caption: Synthesis workflow for **2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine**.

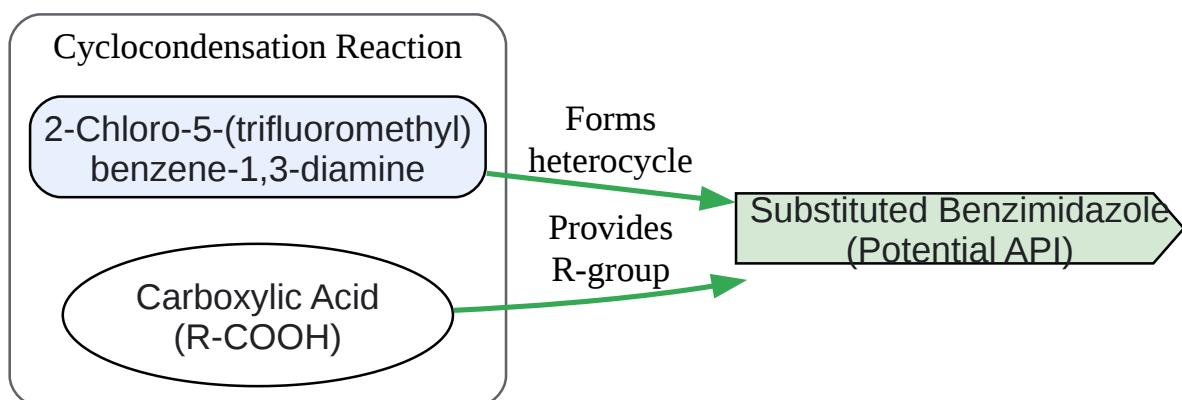
## Applications in Drug Discovery and Development

Aromatic diamines are privileged structures in medicinal chemistry, serving as precursors for a wide array of heterocyclic systems with diverse biological activities. The title compound is particularly valuable for synthesizing benzimidazoles, quinoxalines, and other fused heterocycles that are core components of many pharmaceutical agents.

**Role as a Key Building Block:** The unique substitution pattern of **2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine** allows for regioselective reactions. The two amine groups can be sequentially functionalized to build complex molecular architectures. For instance, condensation with a carboxylic acid or its derivative would lead to the formation of a benzimidazole ring, a scaffold found in proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents.

The presence of the -CF<sub>3</sub> group can enhance drug efficacy by:

- Increasing Lipophilicity: Facilitating passage through biological membranes.
- Blocking Metabolic Sites: Preventing oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1]
- Modulating pKa: Altering the acidity or basicity of nearby functional groups to optimize target binding.



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Caption: Role as a precursor in the synthesis of bioactive benzimidazoles.

## Safety, Handling, and Storage

As a substituted aromatic amine, **2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine** requires careful handling. The following protocols are based on general safety guidelines for this class of compounds.

### Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[7]
- Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

### Handling and Storage:

- Handling: Avoid dust formation.[6] Do not breathe dust or vapors.[7] Wash hands thoroughly after handling.
- Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[6] Store locked up and away from incompatible materials.
- Incompatible Materials: Strong oxidizing agents, strong bases, and acids.[6][7]

### First Aid Measures:

- If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[7]
- In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Seek immediate medical attention.[7]

- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
- If Swallowed: Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[7]

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